molecular formula C21H19N3O3 B2693319 5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide CAS No. 946344-26-9

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B2693319
CAS No.: 946344-26-9
M. Wt: 361.401
InChI Key: KOWCSZRPMYNWDF-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a chemical compound offered for research purposes. This molecule features a pyrrolidine-3-carboxamide core, a five-membered lactam ring, which is a structure found in various pharmacologically active agents . The compound is further substituted with a 5-phenylisoxazole methyl group. Isoxazoles are five-membered heterocyclic rings known to be important scaffolds in medicinal chemistry, often contributing to favorable physicochemical properties and biological activity in drug discovery efforts . The specific biological activity and mechanism of action for this compound are areas that require further investigation and characterization by qualified researchers. Compounds with similar structural motifs, particularly those containing the pyrrolidine and isoxazole heterocycles, have been explored in various therapeutic contexts. For instance, structure-based drug discovery has identified small molecules with related heterocyclic structures as inhibitors of viral fusion processes, such as those targeted against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) . This highlights the potential research value of such chemical architectures in antiviral development and other biological fields. This product is intended for research and analysis in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20-11-16(14-24(20)18-9-5-2-6-10-18)21(26)22-13-17-12-19(27-23-17)15-7-3-1-4-8-15/h1-10,12,16H,11,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWCSZRPMYNWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes in the presence of catalysts.

    Coupling Reactions: The phenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling, which require palladium catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocycle.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    • Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds containing β-amino acid moieties have shown effectiveness against various viruses, including the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The mechanism of action often involves inhibition of viral replication.
  • Antioxidant Properties
    • Studies have demonstrated that certain derivatives of 5-oxo-pyrrolidine compounds possess antioxidant activities. These compounds can reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases .
  • Modulation of Protein Interactions
    • Recent research highlights the role of oxazole-based ligands in modulating protein-protein interactions (PPIs), particularly in neurodegenerative diseases. These compounds can enhance the activity of protein phosphatase 2A and reduce α-synuclein dimerization, which is implicated in Parkinson's disease .

Synthetic Approaches

The synthesis of 5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions, including:

  • Formation of Pyrrolidine Ring: Utilizing cyclization reactions to construct the pyrrolidine framework.
  • Oxazole Synthesis: Employing condensation reactions to introduce the oxazole moiety.
  • Final Coupling: Linking the phenyl and oxazole components through amide bond formation.

Case Studies

StudyApplicationFindings
Bernardino et al. (2021)AntiviralIdentified several derivatives with high activity against HSV-1 and tobacco mosaic virus.
Tumosienė et al. (2019)AntioxidantFound that certain pyrrolidine derivatives exhibited significant reducing power in oxidative stress assays.
Recent Neuropharmacology StudyPPI ModulationDemonstrated that oxazole derivatives could enhance neuroprotective pathways by modulating PPIs relevant to neurodegeneration.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl groups can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound 5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide (CAS: 1396766-75-8, ) serves as a relevant analog for comparison. Below is a detailed analysis:

Table 1: Comparative Analysis of Target Compound and Analog
Feature Target Compound Analog (CAS 1396766-75-8)
Core Structure Pyrrolidone ring (5-oxo-pyrrolidine) with phenyl at 1-position Pyrrolidone ring (5-oxo-pyrrolidine) with phenyl at 1-position
Carboxamide Substituent N-linked methyl group attached to 5-phenyl-1,2-oxazol-3-yl N-linked cyclohexyl group attached to 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl
Heterocyclic Ring 1,2-Oxazole (isoxazole) with phenyl at 5-position 1,2,4-Oxadiazole with thiophene at 3-position
Molecular Weight Not explicitly reported; estimated ~430–440 g/mol (based on analog comparison) 436.53 g/mol
Purity Not reported 98%
Availability Presumed available via custom synthesis Discontinued; limited to 100 mg stock ()

Structural Implications

Heterocyclic Ring Systems: The target compound’s 1,2-oxazole ring provides a rigid, planar structure with one nitrogen and one oxygen atom, favoring π-π stacking interactions. The substitution of thiophene (analog) vs. phenyl (target) alters electronic properties: thiophene’s sulfur atom increases lipophilicity and may influence bioavailability .

Linker Groups: The target compound’s methyl linker between the carboxamide and oxazole allows for conformational flexibility.

Molecular Weight and Drug-Likeness :

  • Both compounds fall within the acceptable range for small-molecule therapeutics (MW < 500 g/mol). The analog’s higher molecular weight (436.53 g/mol) reflects the oxadiazole-thiophene substitution, which may impact pharmacokinetic properties like membrane permeability .

Analytical Methods for Structural Comparison

Crystallographic software such as SHELX (for refinement) and ORTEP-3/WinGX (for graphical representation) are critical tools for resolving and comparing the 3D structures of such compounds (–3). These programs enable precise analysis of bond lengths, angles, and packing arrangements, which are essential for understanding structure-activity relationships. For instance:

  • SHELXL refinement could highlight differences in torsional angles between the methyl-linked oxazole (target) and cyclohexyl-linked oxadiazole (analog) .

Biological Activity

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring, an oxazole moiety, and phenyl groups. Its synthesis typically involves multi-step reactions:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Oxazole Ring : Synthesized via cyclization reactions involving nitriles and aldehydes in the presence of catalysts.
  • Coupling Reactions : Phenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling using palladium catalysts .

Antimicrobial Activity

Recent studies have indicated that compounds related to pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, various pyrrolidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.010Pseudomonas aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent is under investigation, particularly its ability to modulate protein interactions relevant to cancer progression. Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Study: Inhibition of Tumor Growth
A study on similar compounds demonstrated that they could inhibit the proliferation of cancer cells in vitro by inducing apoptosis and reducing inflammatory markers . The findings suggest that these compounds may serve as leads for developing new anticancer therapies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Modulation of Protein Interactions : It may alter protein-protein interactions critical for cellular signaling pathways associated with inflammation and cancer progression.

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